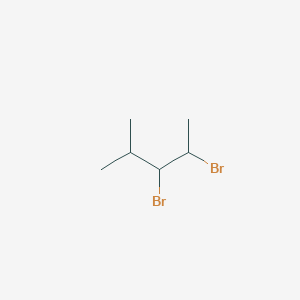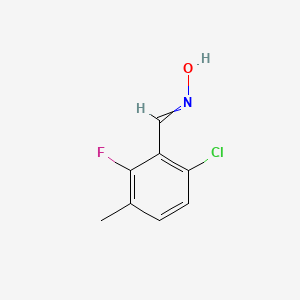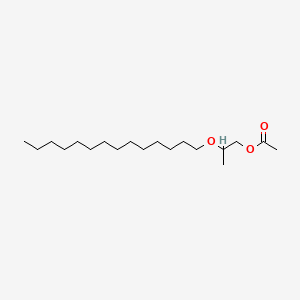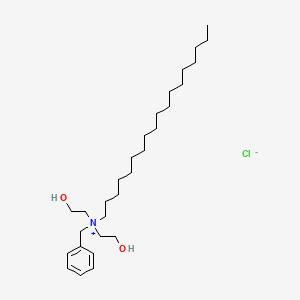
2,3-Dibromo-4-methylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-4-methylpentane is an organic compound with the molecular formula C6H12Br2. It is a dibromoalkane, which means it contains two bromine atoms attached to a carbon chain. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Dibromo-4-methylpentane can be synthesized through the bromination of alkenes. One common method involves the use of dimethyl sulfoxide (DMSO) and oxalyl bromide as brominating agents. This reaction typically occurs under mild conditions and provides high yields of the desired dibromoalkane .
Industrial Production Methods: In industrial settings, the bromination of alkenes is often carried out using bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction is exothermic and requires careful control of temperature and bromine addition to ensure safety and high yield .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibromo-4-methylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: The compound can be reduced to form the corresponding alkane by using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) in hydrochloric acid (HCl).
Major Products:
Substitution: Alcohols or amines.
Elimination: Alkenes.
Reduction: Alkanes.
Aplicaciones Científicas De Investigación
2,3-Dibromo-4-methylpentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated hydrocarbons on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of flame retardants and other brominated compounds.
Mecanismo De Acción
The mechanism of action of 2,3-dibromo-4-methylpentane involves its reactivity with nucleophiles and bases. The bromine atoms are electron-withdrawing groups, making the carbon atoms they are attached to electrophilic. This electrophilicity facilitates nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
- 1,2-Dibromo-4-methylpentane
- 2,3-Dibromo-3-methylpentane
- 1-Bromo-2-(bromomethyl)pentane
Comparison: 2,3-Dibromo-4-methylpentane is unique due to the position of the bromine atoms on the carbon chain. This positioning affects its reactivity and the types of reactions it can undergo. For example, 1,2-dibromo-4-methylpentane has bromine atoms on adjacent carbons, which can lead to different elimination and substitution products compared to this compound .
Propiedades
Número CAS |
84189-17-3 |
|---|---|
Fórmula molecular |
C6H12Br2 |
Peso molecular |
243.97 g/mol |
Nombre IUPAC |
2,3-dibromo-4-methylpentane |
InChI |
InChI=1S/C6H12Br2/c1-4(2)6(8)5(3)7/h4-6H,1-3H3 |
Clave InChI |
BLKGASDZOMDLNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N'-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine](/img/structure/B13787624.png)






![methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B13787685.png)

